molecular formula C9H9N3O2 B067690 5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 190381-54-5

5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No. B067690
M. Wt: 191.19 g/mol
InChI Key: BGYYSDJBAHREPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid, also known as DMIP, is a heterocyclic organic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DMIP is a derivative of pyrazine and is a highly reactive compound that can be synthesized using different methods.

Mechanism Of Action

The mechanism of action of 5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid is not well understood. However, studies have suggested that 5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid may act by inhibiting the growth of cancer cells through the induction of apoptosis, a process by which cells undergo programmed cell death. 5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid may also act by binding to metal ions and forming stable complexes, which can be used for the synthesis of MOFs.

Biochemical And Physiological Effects

5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. In vivo studies have shown that 5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid can reduce tumor growth in animal models. However, the physiological effects of 5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid on humans are not well understood, and further research is needed to determine its safety and efficacy.

Advantages And Limitations For Lab Experiments

5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid has several advantages for lab experiments, including its high reactivity, ability to form stable complexes with metal ions, and potential applications in various fields. However, 5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid also has some limitations, including its high toxicity, instability in aqueous solutions, and potential for side reactions.

Future Directions

There are several future directions for the study of 5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid. One direction is the further investigation of its potential as an anticancer agent. Another direction is the synthesis of new compounds using 5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid as a building block. Additionally, the use of 5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid for the synthesis of MOFs and other materials is an area of active research. Finally, further studies are needed to determine the safety and efficacy of 5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid for human use.

Synthesis Methods

5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid can be synthesized using various methods, including the reaction of 2,3-dimethylpyrazine with ethyl formate, the reaction of 2,3-dimethylpyrazine with ethyl chloroformate, and the reaction of 2,3-dimethylpyrazine with ethyl chloroacetate. The most commonly used method involves the reaction of 2,3-dimethylpyrazine with ethyl chloroformate, which yields 5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid in high yields.

Scientific Research Applications

5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and material science. In biochemistry, 5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid has been used as a building block for the synthesis of various compounds, including peptides and nucleotides. In pharmacology, 5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid has been investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, 5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid has been used for the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a bridging ligand.

properties

CAS RN

190381-54-5

Product Name

5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

5,6-dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-5-6(2)12-4-7(9(13)14)11-8(12)3-10-5/h3-4H,1-2H3,(H,13,14)

InChI Key

BGYYSDJBAHREPS-UHFFFAOYSA-N

SMILES

CC1=C(N2C=C(N=C2C=N1)C(=O)O)C

Canonical SMILES

CC1=C(N2C=C(N=C2C=N1)C(=O)O)C

Origin of Product

United States

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